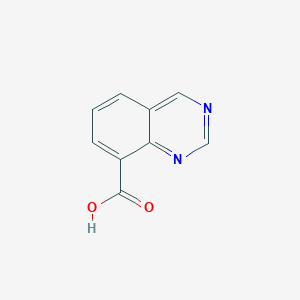

Quinazoline-8-carboxylic acid

Description

Properties

IUPAC Name |

quinazoline-8-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-9(13)7-3-1-2-6-4-10-5-11-8(6)7/h1-5H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPGZAERNNNZSPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CN=C2C(=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinazoline-8-carboxylic acid typically involves the cyclization of anthranilic acid derivatives. One common method includes the reaction of anthranilic acid with formamide under high-temperature conditions to yield this compound. Another approach involves the use of isatoic anhydride and amines, followed by cyclization.

Industrial Production Methods: Industrial production of this compound often employs large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group and quinazoline ring undergo oxidation under controlled conditions:

-

Potassium permanganate in acidic media oxidizes the quinazoline ring to form 8-carboxyquinazoline-N-oxide derivatives, which exhibit enhanced electrophilicity .

-

Chromium trioxide selectively oxidizes methyl substituents on the ring to carboxyl groups, enabling further functionalization .

| Oxidizing Agent | Conditions | Product | Yield (%) |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 80°C | Quinazoline-8-carboxylic acid N-oxide | 72–85 |

| CrO₃ | Acetic acid, reflux | 2-Methylthis compound → 2-carboxy derivative | 68 |

Reduction Reactions

Reduction pathways modify both the ring system and substituents:

-

Lithium aluminum hydride reduces the carboxylic acid group to a hydroxymethyl group, yielding 8-(hydroxymethyl)quinazoline .

-

Catalytic hydrogenation (Pd/C, H₂) partially saturates the quinazoline ring, forming 1,2,3,4-tetrahydroquinazoline derivatives .

Key applications include synthesizing intermediates for anticonvulsant drug candidates .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at reactive ring positions:

Electrophilic Aromatic Substitution

-

Halogenation : Bromine in acetic acid substitutes at position 2 or 4, producing 2-bromo- or 4-bromothis compound .

-

Nitration : Fuming HNO₃ at 0°C introduces nitro groups at position 6, enabling subsequent reduction to amino derivatives .

Nucleophilic Substitution

-

Amination : Reaction with ammonia or amines at 120–150°C replaces halogens with amino groups, forming bioactive analogues .

| Reaction Type | Reagent | Position Modified | Application |

|---|---|---|---|

| Bromination | Br₂/AcOH | C2 or C4 | Anticancer agent synthesis |

| Amination | NH₃/EtOH | C4 | Antibacterial scaffolds |

Cyclization and Coupling Reactions

This compound participates in multicomponent reactions to form complex heterocycles:

Ruthenium-Catalyzed Dehydrogenative Coupling

-

Reacts with 2-aminophenyl ketones and amines under [Ru] / L catalysis to yield polycyclic quinazolines with antitumor activity (IC₅₀ = 7.52 μM against HeLa cells) .

Esterification and Amidation

The carboxylic acid group undergoes standard derivatization:

-

Esterification : Thionyl chloride/methanol converts the acid to methyl ester, improving lipid solubility for drug delivery .

-

Amidation : Coupling with amines using EDC/HOBt forms amides with enhanced CA IX/XII inhibitory activity (Kᵢ = 12–45 nM) .

Biological Activity Correlation

Structural modifications directly impact pharmacological properties:

Scientific Research Applications

Chemical Synthesis Applications

Quinazoline-8-carboxylic acid serves as a precursor for synthesizing various heterocyclic compounds. It is utilized in developing new synthetic methodologies, including:

- Heterocycle Formation : The compound is instrumental in synthesizing complex heterocycles that have significant biological activity.

- Functionalization : It can undergo oxidation and reduction reactions to form derivatives with varied substituents, enhancing its biological properties.

Common Reagents and Conditions

| Reaction Type | Common Reagents | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate, chromium trioxide | Quinazoline derivatives |

| Reduction | Lithium aluminum hydride, sodium borohydride | Reduced quinazoline compounds |

| Substitution | Halogens, alkyl halides | Substituted quinazolines with diverse activities |

Biological Applications

This compound is studied for its potential as a bioactive molecule with various pharmacological properties:

- Antimicrobial Activity : Research indicates that derivatives exhibit significant antimicrobial effects against various pathogens.

- Anticancer Properties : Several studies have demonstrated its potential in cancer treatment through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity

A notable study evaluated the anticancer properties of a derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid. This compound showed potent activity against MCF-7 cancer cells, inducing apoptosis at an IC50 of 168.78 µM. Molecular docking studies revealed significant binding interactions with key amino acids in target enzymes, suggesting its potential as an Aurora A kinase inhibitor .

Pharmaceutical Applications

The therapeutic potential of quinazoline derivatives extends to drug development aimed at treating diseases such as cancer and inflammatory disorders. Notable findings include:

- Combination Therapies : Quinazoline derivatives are being explored in combination with other compounds to enhance therapeutic efficacy against various cancers .

- Selective Kinase Inhibition : Compounds derived from this compound have shown promise as selective inhibitors of receptor tyrosine kinases (RTKs), which are critical in cancer progression .

Industrial Applications

In the pharmaceutical and agrochemical industries, this compound is utilized for developing new drugs and pesticides. Its derivatives are being researched for their roles in:

- Drug Formulation : Incorporating quinazoline derivatives into formulations aimed at improving drug delivery and efficacy.

- Agrochemical Development : Exploring the use of quinazoline structures in designing novel pesticides with enhanced activity against agricultural pests.

Mechanism of Action

The mechanism of action of quinazoline-8-carboxylic acid and its derivatives involves interaction with specific molecular targets and pathways. For instance, some derivatives inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The binding of these compounds to the active site of the enzyme disrupts its function, leading to the inhibition of cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Quinoline-8-Carboxylic Acid

Structure: Quinoline-8-carboxylic acid (CAS 86-59-9) has a single nitrogen atom in its bicyclic ring, differing from quinazoline’s two nitrogen atoms.

- Molecular Formula: C₁₀H₇NO₂; Molecular Weight: 173.17 g/mol .

- Bioactivity: Exhibits antibacterial properties, particularly in fluoroquinolone derivatives like ciprofloxacin .

- Synthesis: Prepared via reduction of 7-azido-8-nitroquinoline precursors followed by cyclocondensation reactions .

Pyrido[2,3-f]quinoxaline-8-Carboxylates

Structure: Fused tricyclic systems combining pyridine and quinoxaline moieties.

- Bioactivity: Ethyl 7-oxopyrido[2,3-f]quinoxaline-8-carboxylates demonstrate antitumor and antituberculosis activities .

- Synthesis: Site-selective cyclocondensation of 7,8-diaminoquinolines with α-acetyl-N-arylhydrazonoyl chlorides .

Triazoloquinazoline-8-Carboxylic Acid Derivatives

Structure : Example: 5-oxo-3-phenyl-1H,5H-[1,2,3]triazolo[1,5-a]this compound ().

- Molecular Formula: ~C₁₅H₁₀N₄O₃ (estimated); Bioactivity: Potential anticancer applications inferred from structural analogs .

- Synthesis: Limited details; likely involves multi-step cyclization and functionalization .

[1,4]Diazepino[2,3-h]quinolone Carboxylic Acid

Structure: A diazepine-fused quinolone derivative.

- Synthesis: Prepared via PPA-catalyzed lactamization of 8-amino-7-substituted-1,4-dihydroquinoline-3-carboxylic acids .

Comparative Data Table

Key Research Findings

- Synthetic Complexity: Quinazoline derivatives generally require multi-step syntheses (e.g., cyclocondensation, lactamization) compared to simpler quinoline analogs .

- Bioactivity Diversity: Quinoxaline and pyrido-quinoxaline derivatives show broader antitumor activity, while quinolines dominate antibacterial applications .

Biological Activity

Quinazoline-8-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in drug development, supported by data tables and case studies.

Overview of Biological Activities

Quinazoline derivatives, including this compound, exhibit a wide range of biological activities:

- Anticancer : Several studies have demonstrated that quinazoline derivatives can inhibit cancer cell proliferation. For example, compounds based on quinazoline scaffolds have shown significant cytotoxic effects against various human cancer cell lines, including breast and lung cancer cells .

- Anti-inflammatory : this compound has been noted for its anti-inflammatory properties, which can be attributed to its ability to inhibit cyclooxygenase (COX) enzymes .

- Antimicrobial : Research indicates that quinazoline derivatives possess antimicrobial activity against a variety of pathogens, making them potential candidates for antibiotic development .

- Enzyme Inhibition : The compound has been shown to act as an inhibitor of carbonic anhydrases (CAs), which are important in regulating pH and fluid balance in biological systems .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Modifications to the carboxylic acid group and the introduction of various substituents can enhance its potency and selectivity. For instance, the presence of bulky groups linked to the acetamide moiety has been associated with increased biological activity .

Case Studies

- Anticancer Activity : A study synthesized a series of quinazoline-based hybrids and tested their anticancer properties against the MDA-MB-231 cell line. The results showed IC50 values ranging from 0.36 to 40.90 μM, with one compound exhibiting a 63% EGFR inhibitory profile compared to erlotinib .

- Enzyme Inhibition : this compound derivatives were evaluated for their inhibitory effects on hCA I, II, IX, and XII isoforms. These compounds demonstrated promising inhibitory activities, highlighting their potential in treating conditions such as glaucoma and cancer .

- Anti-inflammatory Properties : A hybrid compound featuring quinazoline was assessed for its COX-1/2 inhibitory activity. The results indicated that modifications to the phenyl rings significantly affected the selectivity towards COX-2, enhancing its therapeutic potential for inflammatory diseases .

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.